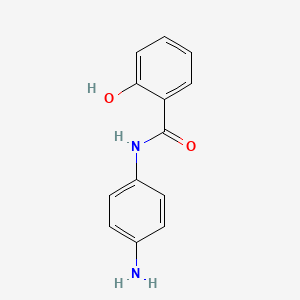

N-(4-aminophenyl)-2-hydroxybenzamide

Description

Contextualization within Amide Derivative Chemistry and Bioactivity

Amide derivatives are a cornerstone of organic and medicinal chemistry, characterized by a carbonyl group bonded to a nitrogen atom. numberanalytics.com This functional group is prevalent in a vast array of biologically active molecules, including pharmaceuticals, due to its ability to form stable peptide bonds and participate in hydrogen bonding. numberanalytics.comnih.gov The amide linkage is a critical structural motif in numerous drugs, contributing to their pharmacological and pharmacokinetic properties. numberanalytics.comajchem-a.com Compounds containing an amide pharmacophore exhibit a wide spectrum of biological activities, including anticonvulsant, antimicrobial, analgesic, anti-inflammatory, and antitumor effects. researchgate.net

N-(4-aminophenyl)-2-hydroxybenzamide is an amide derivative that combines a salicylamide (B354443) moiety with a 4-aminophenyl group. This unique combination of structural features makes it a subject of interest for exploring novel bioactive compounds. The presence of the amide bond, along with the hydroxyl and amino groups on the aromatic rings, provides multiple sites for potential biological interactions.

Historical Perspective of Salicylamide Derivatives in Medicinal Chemistry

The history of salicylamide and its derivatives is deeply rooted in the development of modern medicinal chemistry. Salicylic (B10762653) acid, originally derived from willow bark, has been used for its analgesic and antipyretic properties for centuries. nih.gov The journey from the natural product to synthetic derivatives like acetylsalicylic acid (aspirin) marked a turning point in pharmaceuticals. nih.gov

Salicylamide (2-hydroxybenzamide) itself is a non-prescription drug known for its analgesic and antipyretic properties, similar to aspirin. wikipedia.org Over the years, medicinal chemists have synthesized numerous derivatives of salicylamide to enhance its therapeutic effects and explore new biological activities. researchgate.netblogspot.com These modifications have led to the discovery of compounds with a broad range of applications, including antimicrobial, anti-inflammatory, and even antiarrhythmic properties. mdpi.commdpi.com The ongoing research into salicylamide derivatives highlights their continued importance as a scaffold for the design of new therapeutic agents. nih.gov

Scope and Significance of Current Research on this compound and its Analogues

Current research on this compound and its analogues is focused on synthesizing new derivatives and evaluating their potential biological activities. Scientists are exploring how modifications to the core structure of this compound can influence its properties. For instance, the synthesis of various N-(substituted-phenyl)benzamides is a common strategy to investigate structure-activity relationships. nih.gov

Studies have shown that derivatives of this compound exhibit a range of biological effects. For example, certain analogues have demonstrated antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net Other research has focused on the potential of related benzamide (B126) derivatives as anticancer agents, with some compounds showing inhibitory activity against specific enzymes like histone deacetylases (HDACs). nih.gov The exploration of these analogues continues to be an active area of research, with the aim of discovering novel compounds with therapeutic potential. rsc.org

Chemical and Biological Data

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3679-65-0 | C13H12N2O2 | 228.25 |

| Salicylamide | 65-45-2 | C7H7NO2 | 137.14 |

| 4-Hydroxybenzamide | 619-57-8 | C7H7NO2 | 137.14 |

Data sourced from multiple chemical databases. chemicalbook.comnih.govchemeo.comnist.gov

Table 2: Reported Biological Activities of this compound Analogues

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| N-(2-hydroxy-4/5-aminophenyl)benzamides | Antimicrobial (Antibacterial and Antifungal) | Broad spectrum of activity against various microorganisms. | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Anticancer (HDAC inhibitor) | Potent inhibitor of HDAC1, HDAC2, and HDAC3 with antiproliferative effects. | nih.gov |

| Salicylamide derivatives | Anti-HBV | Some derivatives showed potent inhibitory effects on HBV replication. | rsc.org |

| 4-hydroxy-furanyl-benzamide derivative | Cardioprotective | Demonstrated biological activity on left ventricular pressure in a heart failure model. | nih.gov |

Properties

IUPAC Name |

N-(4-aminophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVACKIEZDGXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381797 | |

| Record name | N-(4-aminophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3679-65-0 | |

| Record name | N-(4-Aminophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Aminophenyl 2 Hydroxybenzamide and Its Derivatives

Conventional Synthetic Routes

Traditional methods for the synthesis of N-(4-aminophenyl)-2-hydroxybenzamide and its analogues primarily rely on well-established reactions such as the modification of salicylamide (B354443) precursors and direct condensation reactions.

Synthesis from Salicylamide Precursors

The synthesis of N-substituted salicylamides can commence from salicylamide itself, which is typically prepared from salicylic (B10762653) acid. A common two-step process involves the acid-catalyzed esterification of salicylic acid with methanol (B129727) to yield methyl salicylate (B1505791), which is not isolated. Subsequently, aminolysis of the methyl salicylate with ammonium (B1175870) hydroxide (B78521) affords salicylamide. researchgate.net

Once salicylamide is obtained, it can be derivatized. For instance, related compounds like 5-acetylsalicylamide (B129783) are produced via the Friedel-Crafts acylation of salicylamide. nanobioletters.com While not a direct route to the title compound, this demonstrates the reactivity of the salicylamide scaffold. A plausible, albeit indirect, route to this compound from a salicylamide precursor could involve a multi-step sequence, such as a coupling reaction with a suitably protected p-halonitrobenzene followed by reduction, though direct condensation is more common.

Condensation Reaction Approaches

The most direct and conventional method for synthesizing this compound involves the condensation of a salicylic acid derivative with a substituted aniline (B41778). A prevalent strategy is a two-step sequence starting with the condensation of salicylic acid (or its activated form) with p-nitroaniline, followed by the reduction of the nitro group.

First, the carboxylic acid group of salicylic acid is activated to facilitate the amidation reaction. This is commonly achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. iajpr.comnih.gov The resulting salicylacyl chloride is then reacted with p-nitroaniline in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.govdntb.gov.ua This reaction, a variant of the Schotten-Baumann reaction, yields N-(4-nitrophenyl)-2-hydroxybenzamide. dntb.gov.ua The second step is the chemical reduction of the nitro intermediate to the desired amine, this compound. This is discussed further in the catalytic reduction section.

A summary of a typical condensation synthesis is presented below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1. Acyl Chloride Formation | 2-hydroxybenzoic acid | SOCl₂, reflux | 2-hydroxybenzoyl chloride | nih.gov |

| 2. Amide Condensation | 2-hydroxybenzoyl chloride, p-nitroaniline | Dichloromethane (DCM), room temperature | N-(4-nitrophenyl)-2-hydroxybenzamide | rsc.orgbohrium.com |

| 3. Nitro Group Reduction | N-(4-nitrophenyl)-2-hydroxybenzamide | H₂, Pd/C, Ethanol (B145695) | This compound | rsc.orgrsc.org |

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These include electrochemical methods, advanced catalytic systems, and the use of alternative coupling reagents.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green alternative to conventional methods by replacing chemical oxidants or reductants with electricity. rsc.org General electrochemical approaches for amide synthesis have been developed that could be applied to the target molecule. One such method involves the direct electrochemical N-acylation of carboxylic acids with amines in aqueous conditions at room temperature. chinesechemsoc.org This process avoids harsh reagents and solvents, aligning with green chemistry principles.

Another advanced strategy is the anodic co-electrolysis of an alcohol and an amine. researchgate.net In a hypothetical application to this synthesis, a benzyl (B1604629) alcohol derivative and p-phenylenediamine (B122844) could be coupled electrochemically. The reaction proceeds through the oxidation of an intermediate hydrazone to generate an acylating species, which then reacts with the amine. mdpi.com These methods are highly sustainable and atom-efficient, often requiring only simple carbon electrodes and avoiding transition metals or external oxidants. bohrium.comrsc.org

Catalytic Reduction and Dechlorination Methods

Catalytic methods are central to green chemistry, offering high efficiency and selectivity while minimizing waste.

Catalytic Reduction: The reduction of the nitro-substituted intermediate, N-(4-nitrophenyl)-2-hydroxybenzamide, is a critical step in many synthetic routes. Catalytic hydrogenation is the preferred method for this transformation due to its clean nature and high yield. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen gas atmosphere. rsc.org The process effectively reduces the nitro group to an amine without affecting other functional groups. rsc.org

| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome | Reference |

| 10% Pd/C | H₂ gas | Ethanol | Room Temperature, 30 min | Quantitative reduction of nitro to amine | rsc.org |

| 5% Pd/C | H₂ gas | - | Parr hydrogenation | Effective nitro group reduction | rsc.org |

| Pd, Ni, or Pt | H₂ gas | Methanol, Ethanol | 20-50°C, 1-5 atm | Reduction of nitro-substituted compounds | chinesechemsoc.org |

Catalytic Dechlorination: This method provides a route to synthesize the title compound from chlorinated precursors. For example, a derivative such as N-(4-amino-2-chlorophenyl)-2-hydroxybenzamide could be subjected to hydrodechlorination. Catalytic dechlorination is effectively carried out using a palladium catalyst (e.g., Pd/C or nano-palladium) with a hydrogen source. nih.govelsevierpure.com Formic acid is often used as a convenient and safe hydrogen transfer agent in place of hydrogen gas. nih.gov This technique is valuable for removing chlorine atoms from aromatic rings, providing a pathway to non-halogenated final products from readily available chlorinated starting materials. researchgate.net

Derivatization via Phosphorous Trichloride (B1173362) Coupling Methods

As an alternative to the thionyl chloride or oxalyl chloride methods for activating carboxylic acids, phosphorus-based reagents can be used. Phosphorus trichloride (PCl₃) can mediate the direct condensation of carboxylic acids and amines. iajpr.comrsc.org Research has shown that PCl₃ can act as an effective catalyst for the amidation of substituted benzoic acids, proceeding in boiling low-polar solvents to give near-quantitative yields of anilides. rsc.org

This one-pot procedure avoids the isolation of a highly reactive acyl chloride intermediate. The reaction is believed to proceed through the in situ formation of an aniline phosphite (B83602) or a benzoyl phosphite, which is then attacked by the amine to form the amide bond. rsc.org While phosphorus oxychloride (POCl₃) is also used as a coupling reagent for amide synthesis under mild conditions, PCl₃ offers a classic alternative for direct amidation. acs.org

| Reagent | Substrates | Conditions | Benefit | Reference |

| PCl₃ (catalytic) | Benzoic acids, Anilines | Boiling low-polar solvent | Direct condensation, high yield | rsc.org |

| PCl₃ (stoichiometric) | Carboxylic acids, Amines with EWG | Microwave irradiation | Rapid synthesis | rsc.org |

Spectroscopic Characterization of Synthesized Intermediates and Final Compounds

The structural elucidation of this compound and its synthetic intermediates is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained from these methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide valuable information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine and amide protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the phenyl rings. The protons of the aminophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 2-hydroxybenzoyl moiety will also produce a distinct pattern of signals. The labile protons of the amine (-NH₂), amide (-NH-), and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.5 - 8.0 |

| Amine-H (-NH₂) | Broad singlet |

| Amide-H (-NH-) | Broad singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the hydroxyl group will be deshielded and appear at the lower end of this range, while the carbons attached to the nitrogen atoms will also have characteristic chemical shifts.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the amine, amide, and hydroxyl groups.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are expected to appear as distinct bands in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic band that typically appears around 1640-1680 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group will be observed as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic rings will be seen in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine & Amide) | 3200 - 3500 |

| C=O Stretch (Amide) | 1640 - 1680 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (228.25 g/mol ). The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 228 |

| [HOC₆H₄CO]⁺ | 121 |

Chemical Reactivity and Derivatization Studies of N 4 Aminophenyl 2 Hydroxybenzamide

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction typically proceeds via a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by the rapid deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu

The reactivity and orientation of substitution on the two aromatic rings of N-(4-aminophenyl)-2-hydroxybenzamide are governed by the electronic effects of its substituents.

Ring A (2-hydroxybenzoyl moiety): This ring contains a hydroxyl (-OH) group and an amide (-NH-C=O) group.

The hydroxyl group is a potent activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions.

Ring B (4-aminophenyl moiety): This ring contains a primary amino (-NH₂) group and the nitrogen of the amide bond.

The amino group is a very strong activating group, significantly increasing the ring's nucleophilicity and directing substitution to the ortho and para positions. Since the para position is already substituted, electrophilic attack is highly favored at the positions ortho to the amine.

The amide nitrogen donates its lone pair to the carbonyl group, reducing its ability to activate the phenyl ring it is attached to.

Between the two rings, the 4-aminophenyl ring (Ring B) is more strongly activated due to the powerful electron-donating nature of the -NH₂ group compared to the -OH group on Ring A. Consequently, in competitive electrophilic substitution reactions, substitution is expected to occur preferentially on Ring B.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Activating/Deactivating | Position Directing |

|---|---|---|---|---|

| Ring A | -OH (hydroxyl) | +R > -I (Resonance donation) | Strong Activator | ortho, para |

| Ring A | -C(=O)NH- (amide) | -R, -I (Resonance/Inductive withdrawal) | Deactivator | meta |

| Ring B | -NH₂ (amino) | +R > -I (Resonance donation) | Very Strong Activator | ortho, para |

| Ring B | -NH- (amide) | +R (Resonance donation) | Activator | ortho, para |

Amide Bond Hydrolysis and Functional Group Transformations

The amide bond, while generally stable, can undergo hydrolysis under thermal, acidic, or basic conditions. nih.gov This cleavage of the C-N bond in the amide linkage of this compound results in the formation of its constituent carboxylic acid and amine. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield 2-hydroxybenzoic acid (salicylic acid) and the protonated form of p-phenylenediamine (B122844).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This process forms a tetrahedral intermediate that subsequently expels the amide anion. A final proton transfer results in the formation of a carboxylate salt of 2-hydroxybenzoic acid and p-phenylenediamine.

The rate of hydrolysis can be influenced by the presence of neighboring functional groups. Studies on other amides have shown that nearby groups can assist in the cleavage process. researchgate.net For instance, the hydroxyl group in this compound could potentially participate in an intramolecular catalytic pathway, although specific studies on this compound are not widely reported. The hydrolysis of amide bonds in peptides has been shown to be catalyzed by certain metal complexes, such as those involving Zirconium(IV), which polarize the amide oxygen to facilitate nucleophilic attack. rsc.org

Table 2: Products of Amide Bond Hydrolysis

| Condition | Reactants | Products |

|---|---|---|

| Acidic Hydrolysis | This compound + H₃O⁺ | 2-Hydroxybenzoic acid + p-Phenylenediammonium ion |

| Basic Hydrolysis | This compound + OH⁻ | 2-Hydroxybenzoate + p-Phenylenediamine |

Oxidation Reactions and Redox Behavior of Amine and Hydroxyl Moieties

The aminophenyl and hydroxyphenyl moieties in this compound are susceptible to oxidation. ucr.edu Both aniline (B41778) (aminobenzene) and phenol (B47542) (hydroxybenzene) derivatives are electron-rich and can be oxidized chemically or electrochemically. researchgate.net

The primary amine (-NH₂) on the aminophenyl ring is readily oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials. Electrochemical oxidation of similar p-aminophenol derivatives is known to proceed via the formation of a p-quinone-imine intermediate. researchgate.net This highly electrophilic species can then undergo further reactions, such as dimerization or reaction with available nucleophiles. researchgate.net

Similarly, the phenolic hydroxyl group (-OH) can be oxidized. The oxidation of phenols often yields quinone-type structures. The redox potential of these transformations is a key parameter in their biological activity and is often linked to electron transfer processes. researchgate.net The presence of both an amine and a hydroxyl group makes the molecule a candidate for complex redox chemistry, potentially involving intramolecular electron transfer. The study of related compounds like 2-heptyl-4-hydroxyquinoline N-oxide shows selective inhibition of oxidation-reduction reactions, highlighting the importance of redox behavior in the function of such molecules. nih.gov

Table 3: Potential Oxidation Products of Functional Moieties

| Moiety | Oxidizing Conditions | Potential Oxidation Products |

|---|---|---|

| 4-Aminophenyl | Mild chemical or electrochemical oxidation | p-Quinone-diimine intermediates, polymeric materials |

| 2-Hydroxyphenyl | Chemical or electrochemical oxidation | o-Quinone structures |

| Combined Molecule | Various | Complex redox products, potential for intramolecular cyclization |

Synthesis of Metal Complexes Utilizing this compound as a Ligand

This compound is an excellent candidate for use as a ligand in coordination chemistry due to the presence of multiple donor atoms (O and N). The hydroxyl oxygen, amide oxygen, and amino nitrogen atoms can all potentially coordinate with metal ions. This allows the molecule to act as a monodentate, bidentate, or even a bridging ligand, forming stable chelate rings with metal centers. nih.govrdd.edu.iq The synthesis of metal complexes with such ligands often involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov

The preparation of metal complexes with this compound typically involves mixing a solution of the ligand with a solution of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a solvent like ethanol (B145695) or methanol (B129727). nih.gov The reaction mixture may be heated or refluxed to facilitate complex formation, which often results in the precipitation of the complex. core.ac.uk

The characterization of these newly formed complexes is crucial to determine their structure and coordination mode. libretexts.org Standard techniques include:

Infrared (IR) Spectroscopy: Coordination of the metal to the ligand's functional groups causes shifts in their characteristic vibrational frequencies. For example, a shift in the ν(O-H), ν(C=O), and ν(N-H) bands can confirm the participation of these groups in bonding with the metal ion. researchgate.net

NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of protons and carbons near the coordination sites provide information about the ligand's binding mode in solution. libretexts.org

Elemental Analysis: This technique confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net

Molar Conductance Measurements: These measurements help determine whether the anions of the metal salt are coordinated to the metal or exist as free ions in solution, thus indicating the electrolytic nature of the complex. nih.gov

Magnetic Susceptibility: This helps in determining the geometry of the complex, for example, distinguishing between square planar and tetrahedral geometries for Cu(II) complexes. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. libretexts.org

Table 4: Expected Spectroscopic Changes Upon Metal Complexation

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(O-H), ν(C=O), ν(N-H) bands | Involvement of hydroxyl, carbonyl, and/or amino groups in coordination. |

| ¹H NMR | Shift or broadening of -OH and -NH protons | Confirmation of coordination through these groups. |

| UV-Visible | Appearance of new absorption bands | Ligand-to-metal charge transfer (LMCT) or d-d electronic transitions. |

The primary amino group on the 4-aminophenyl ring of this compound provides a reactive handle for further derivatization, most notably through the formation of Schiff bases. nih.gov Schiff bases, characterized by the azomethine or imine group (-C=N-), are readily synthesized by the condensation reaction of a primary amine with an aldehyde or a ketone. cmjpublishers.com

Reacting this compound with various substituted aldehydes (e.g., salicylaldehyde (B1680747), vanillin) yields a new class of multi-dentate Schiff base ligands. These derivatives possess additional donor sites (the imine nitrogen) and expanded steric and electronic profiles. core.ac.uk Such Schiff base ligands are widely used in coordination chemistry because they can form highly stable complexes with a wide range of transition metal ions. nih.gov The resulting metal complexes often exhibit interesting geometries and properties. core.ac.ukresearchgate.net The synthesis protocol generally involves refluxing equimolar amounts of the parent amine and the desired aldehyde in a solvent like ethanol. core.ac.uk

Table 5: Examples of Potential Schiff Base Derivatives

| Carbonyl Compound Reactant | Resulting Schiff Base Derivative Name |

|---|---|

| Salicylaldehyde | N-(4-((2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | N-(4-((4-hydroxy-3-methoxybenzylidene)amino)phenyl)-2-hydroxybenzamide |

| 2-Nitrobenzaldehyde | 2-hydroxy-N-(4-((2-nitrobenzylidene)amino)phenyl)benzamide |

| 4-(Dimethylamino)benzaldehyde | N-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-hydroxybenzamide |

Biological Activities and Pharmacological Potential of N 4 Aminophenyl 2 Hydroxybenzamide and Its Analogues

Antiviral Activity Research

Investigations into the antiviral properties of salicylamide (B354443) derivatives have identified notable activity, particularly from analogues of N-(4-aminophenyl)-2-hydroxybenzamide. Research has centered on chlorinated analogues, which have demonstrated significant inhibitory effects against common respiratory viruses.

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in young children. Studies have reported that several compounds in this series effectively suppress the replication of RSV. Six specific analogues with low cytotoxicity were selected for further mechanistic studies, demonstrating their potential as therapeutic agents against RSV infections. The research highlighted two of the most potent compounds for their ability to suppress RSV-activated cellular pathways.

Table 1: Antiviral Activity of Selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues Against RSV (Note: Specific IC50 values for RSV were not detailed in the abstract; the table reflects the identification of potent compounds from the study.)

| Compound Analogue | Antiviral Activity | Cytotoxicity |

|---|---|---|

| Analogue 15 | Potent RSV Inhibition | Low |

| Analogue 22 | Potent RSV Inhibition | Low |

| Other Analogues (11, 12, 26, 28) | Potent RSV Inhibition | Low |

The same class of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has also been investigated for activity against Human Adenovirus (HAdV), which can cause respiratory and gastrointestinal illnesses. A study reported the discovery of novel analogues that act as potent HAdV inhibitors. Several of these compounds maintained significant potency against HAdV while exhibiting a high selectivity index, indicating a favorable profile of antiviral activity versus cellular toxicity. Preliminary mechanistic studies suggest these analogues may interfere with different stages of the viral life cycle; some appear to target the DNA replication process, while others act on later steps. One particular analogue, compound 15, showed improved anti-HAdV activity and significantly decreased cytotoxicity compared to the lead compound, niclosamide (B1684120).

Table 2: In Vitro Anti-HAdV Activity and Cytotoxicity of Selected Analogues

| Compound Analogue | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Analogue 15 | 0.27 | 156.8 | >580 |

| Niclosamide (Lead Compound) | 0.49 | 24.3 | >49 |

(Data sourced from a 2020 study on HAdV inhibitors.)

Beyond direct inhibition of viral replication, these salicylamide analogues have been shown to modulate the host's immune response to viral infection. In the context of RSV, the compounds were found to suppress the activation of key transcription factors, IRF3 and NF-κB, which are crucial for the inflammatory response. This suppression leads to a decrease in the production of associated cytokines and chemokines. Specifically, the two most potent analogues were observed to decrease the RSV-induced phosphorylation of IRF3 and the p65 subunit of NF-κB during both early and late phases of infection, highlighting their potential as anti-inflammatory agents in addition to their antiviral effects.

Anticancer and Antiproliferative Investigations

The therapeutic potential of this compound and its derivatives extends to oncology, with research exploring their cytotoxic effects on various cancer cell lines.

Glioblastoma is an aggressive form of brain cancer with a poor prognosis. Research into novel therapeutic agents has included the screening of niclosamide derivatives, including this compound. A structure-activity relationship (SAR) study evaluated a series of these compounds for their effect on the human glioblastoma cell line U-87 MG. The findings indicated that the specific modification present on the aniline (B41778) ring plays a critical role in the compound's cytotoxic activity. The study revealed that replacing the nitro group of niclosamide with an amino group (-NH2), as is the case in this compound, leads to a significant decrease in cytotoxicity against U-87 cells. The IC50 for this compound could not be accurately determined in the study, suggesting it was not effective at inhibiting cell viability compared to other tested analogues.

While the broader class of salicylanilides has been investigated for anticancer properties in various tumor types, including prostate cancer, specific research findings on the antitumor effects of this compound on prostatic carcinoma cell lines such as PC-3 are not available in the currently reviewed scientific literature. Further investigation is required to determine if this specific compound or its direct analogues possess activity against this type of cancer.

Antiproliferative Activity Against Colon, Breast, and Lung Carcinoma Cells (e.g., HCT-116, MCF-7, H460)

The antiproliferative potential of this compound and its analogues has been a subject of investigation, with studies targeting various cancer cell lines. While specific data on this compound is not extensively detailed in the available literature, research on closely related benzamide (B126) and N-phenylbenzamide structures provides significant insights into their potential efficacy against carcinomas of the colon, breast, and other tissues.

For instance, certain benzimidazole derivatives have demonstrated cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. waocp.org One study found that a specific benzimidazole compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 16.2±3.85 μg/mL against HCT-116 cells and 30.29±6.39 μg/mL against MCF-7 cells. waocp.org Another derivative in the same study showed even greater potency against MCF-7 cells, with an IC₅₀ value of 8.86±1.10 μg/mL. waocp.org These findings suggest that the core benzamide structure is a viable scaffold for developing agents with activity against these cancer types.

Similarly, a study on 3,4,5-trihydroxy-N-alkyl-benzamides revealed their anticancer effects on HCT-116 cells. orientjchem.org Among the synthesized compounds, 3,4,5-trihydroxy-N-hexyl-benzamide was particularly potent, showing an IC₅₀ value of 0.07 µM, which was comparable to the parent compound, gallic acid (IC₅₀: 0.05 µM). orientjchem.org This highlights how modifications to the N-alkyl chain can significantly influence cytotoxic potency.

Further research into a distinct analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, revealed potent antiproliferative activity against A2780 ovarian cancer and HepG2 liver cancer cells, with IC₅₀ values of 2.66 μM and 1.73 μM, respectively. nih.gov Although these are not the target cell lines of HCT-116, MCF-7, or H460, the high potency of this analogue underscores the potential of the broader N-phenylbenzamide chemical class in oncology.

| Compound/Analogue | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.2±3.85 µg/mL |

| Benzimidazole Derivative 2 | MCF-7 (Breast) | 30.29±6.39 µg/mL |

| Benzimidazole Derivative 4 | MCF-7 (Breast) | 8.86±1.10 µg/mL |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 µM |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 (Ovarian) | 2.66 µM |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HepG2 (Liver) | 1.73 µM |

Induction of Apoptosis in Cancer Cell Models

A critical mechanism by which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research into 2-hydroxyphenyl benzamide-based molecules indicates a novel mechanism for triggering this process. These compounds can self-assemble into barrel rosette-type structures that function as artificial ion channels, facilitating the transport of chloride ions across cancer cell membranes. nih.gov This disruption of ion homeostasis is a key event that specifically triggers apoptosis in cancerous cells while showing relatively low toxicity to non-cancerous cells. nih.gov

Furthermore, some benzamide derivatives that function as histone deacetylase (HDAC) inhibitors can augment apoptosis induced by other cancer therapies. researchgate.net Studies have shown that pretreatment with certain HDAC inhibitors can enhance radiation-induced cell death, DNA fragmentation, and caspase activation in gastrointestinal adenocarcinoma cells. researchgate.net This suggests that such compounds may act as sensitizers, lowering the threshold for apoptosis induction by conventional treatments like radiotherapy. The induction of cell death is a recognized and potent strategy in cancer treatment. oaepublish.com

Antioxidant Properties and Mechanisms

The chemical structure of this compound, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress.

Free radicals and other reactive oxygen species (ROS) are unstable molecules that can damage cells, contributing to aging and various diseases. nih.gov Antioxidants counteract this damage by neutralizing these reactive species. The free radical scavenging capacity of a compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance.

While direct studies on this compound are scarce, research on related phenolic compounds provides a strong basis for its potential activity. For example, a study on a polyphenolic glycoside, 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside, demonstrated significant scavenging capacity against DPPH, ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide anion radicals. researchgate.net This activity is attributed to the presence of dihydroxybenzoyl moieties, which are effective hydrogen donors. Given that this compound contains a hydroxybenzoyl group, it is plausible that it exhibits similar free radical scavenging properties.

Electrochemical methods offer a rapid, reliable, and cost-effective means of evaluating the antioxidant capacity of various compounds. nih.govnih.gov Techniques such as cyclic voltammetry can be used to study the oxidation potential of a substance. A lower oxidation potential indicates that the compound can be more easily oxidized, which correlates with a higher capacity to donate electrons and function as an antioxidant. nih.gov

These methods are based on electron transfer reactions and can be used to determine total antioxidant parameters as well as quantify individual antioxidants. nih.gov Studies involving the electrochemical oxidation of structurally similar compounds, such as acetaminophen and other p-aminophenol derivatives, demonstrate how electrochemically generated reactive intermediates can be characterized. researchgate.net The oxidation peaks observed in voltammograms provide direct information about the antioxidant's electron-donating ability. Therefore, applying these electrochemical techniques to this compound would be a valuable approach to quantify its antioxidant potential and elucidate the mechanisms of its action.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is critical in an era of increasing antibiotic resistance. Benzamide derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

The antimicrobial potential of this compound can be inferred from its structural components. It is a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), a compound known for its antimicrobial properties. Salicylic acid itself has been shown to be effective against both Escherichia coli and Staphylococcus aureus. nih.gov

Furthermore, broader studies on N-phenylbenzamide derivatives have demonstrated significant antifungal and antibacterial activities. semanticscholar.org In one study, certain novel N-phenylbenzamide derivatives exhibited good antifungal activity against several plant pathogens. semanticscholar.org Another study on β-pinene quaternary ammonium (B1175870) salts, which also feature a complex organic structure, showed potent antibacterial action against E. coli, S. aureus, and Bacillus subtilis, with minimal inhibitory concentrations (MIC) as low as 0.625 to 2.5 μg/mL for the most active compound. nih.gov These results suggest that the N-phenylbenzamide scaffold is a promising backbone for the development of new antimicrobial agents. The efficacy of these compounds often relates to their ability to disrupt cell membranes or interfere with essential cellular processes in microorganisms. nih.gov

| Compound/Analogue Class | Bacterial Strain | Observed Activity |

|---|---|---|

| Salicylic Acid | Escherichia coli | Effective |

| Salicylic Acid | Staphylococcus aureus | Effective |

| β-Pinene Quaternary Ammonium Salt (Analogue 4a) | Escherichia coli | MIC: 2.5 µg/mL |

| β-Pinene Quaternary Ammonium Salt (Analogue 4a) | Staphylococcus aureus | MIC: 1.25 µg/mL |

| β-Pinene Quaternary Ammonium Salt (Analogue 4a) | Bacillus subtilis | MIC: 1.25 µg/mL |

Inhibition of Fungal Pathogens (e.g., Candida albicans)

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Research into benzamide derivatives has revealed their potential as a source of novel antifungals. A study investigating a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives demonstrated a broad spectrum of antimicrobial activity. These compounds were evaluated against several microorganisms, including the opportunistic fungal pathogen Candida albicans.

The microbiological results from this study indicated that the synthesized compounds possessed significant activity against the tested microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL. While the study covers a range of derivatives, it highlights the potential of the N-(aminophenyl)-2-hydroxybenzamide core structure in exerting antifungal effects. The variation in activity observed among the different derivatives underscores the importance of the substitution pattern on the aminophenyl ring for antifungal potency.

Table 1: Antifungal Activity of selected N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives against Candida albicans

| Compound | MIC (µg/mL) against C. albicans |

| Derivative 1a | >500 |

| Derivative 1d | 125 |

| Derivative 2a | 250 |

| Derivative 2g | 62.5 |

Note: The data presented is a representative selection from a broader study to illustrate the range of activities observed.

Enzyme Inhibition Studies

The therapeutic potential of this compound and its analogues extends to the inhibition of various enzymes implicated in a range of diseases, from viral infections to cancer.

The fight against viral diseases is a perpetual challenge, requiring a continuous pipeline of antiviral drugs with novel mechanisms of action. Analogues of this compound have emerged as promising candidates in this arena. A study focused on the discovery of potent inhibitors of human adenovirus (HAdV) identified a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues with significant antiviral activity.

These compounds were found to be potent HAdV inhibitors, with several derivatives exhibiting sub-micromolar to low micromolar potency. Preliminary mechanistic studies suggested that some of these compounds might target the HAdV DNA replication process, a critical step in the viral life cycle. The lead compound from this series demonstrated improved anti-HAdV activity and a better safety profile compared to the initial screening hit, niclosamide.

Table 2: Anti-HAdV Activity of Selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

| Compound | IC50 (µM) against HAdV |

| 6 | 0.45 |

| 15 | 0.27 |

| 43 | 0.89 |

| 46 | 1.23 |

However, research into structurally related compounds, specifically salicylic acid derivatives, has shown promise. A study on a series of novel salicylic acid derivatives identified several compounds with potent α-glucosidase inhibitory activity, with some exhibiting higher potency than the standard drug, acarbose nih.gov. These findings suggest that the 2-hydroxybenzamide moiety, a core component of this compound, could contribute to α-glucosidase inhibition. The mechanism of inhibition for these salicylic acid derivatives was found to be of a mixed non-competitive type nih.gov. Further investigation is warranted to explore the potential of this compound and its analogues as α-glucosidase inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. A significant body of research has identified N-(2-aminophenyl)-benzamide derivatives as a novel class of HDAC inhibitors.

Several studies have described the synthesis and biological evaluation of various analogues. For instance, a series of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides were shown to inhibit HDAC1 with IC50 values in the sub-micromolar range. These compounds were able to induce histone hyperacetylation, upregulate the expression of the tumor suppressor p21, and inhibit the proliferation of human cancer cells.

Furthermore, another study reported the discovery of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent and selective inhibitor of class I HDACs. This compound exhibited significant inhibitory activity against HDAC1, HDAC2, and HDAC3. The introduction of the nitrogen mustard group was a key modification that led to potent antitumor activities.

Table 3: HDAC Inhibitory Activity of Selected N-(2-aminophenyl)-benzamide Analogues

| Compound | Target HDAC | IC50 (nM) |

| 4-(Imidazol-1-ylmethyl)-N-(2-aminophenyl)benzamide | HDAC1 | <1000 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 |

Mechanisms of Action and Molecular Interactions

Protein-Ligand Interaction Analyses

The interaction of N-(4-aminophenyl)-2-hydroxybenzamide with protein targets is a key determinant of its biological activity. Analysis of these interactions, through both computational and experimental methods, provides insights into its potential therapeutic applications.

Molecular Docking and Computational Modeling Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Studies on benzamide (B126) derivatives have demonstrated their potential to interact with various biological targets. For instance, computational modeling of N-3-hydroxyphenyl-4-methoxybenzamide has been used to understand its molecular structure and intermolecular interactions. nih.gov

Docking studies on N-(2-aminophenyl)-benzamide derivatives as inhibitors of histone deacetylase 2 (HDAC2) have revealed specific binding modes. These studies indicate that the benzamide scaffold can form hydrogen bond interactions with key amino acid residues within the active site of the enzyme. researchgate.net While these studies were not performed on this compound itself, the shared benzamide core suggests that it may also form similar interactions with protein targets. The stability and binding energy of such complexes are critical factors in determining the compound's inhibitory potential. mdpi.com

Table 1: Predicted Interactions of Benzamide Derivatives from Molecular Docking Studies This table is representative of interactions observed for related benzamide compounds and suggests potential interactions for this compound.

| Interacting Residue Type | Type of Interaction | Potential Significance |

|---|---|---|

| Amino Acid Residues | Hydrogen Bonding | Stabilization of the ligand-protein complex. |

| Amino Acid Residues | Electrostatic Interactions | Contribution to binding affinity and specificity. nih.gov |

| Amino Acid Residues | Hydrophobic Interactions | Enhancement of binding and complex stability. nih.gov |

Binding Affinities with Specific Biological Targets

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its protein target. nih.gov While specific binding affinity data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For example, various 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated as selective inhibitors of histone deacetylases (HDACs), with some compounds exhibiting high affinity for specific HDAC isoforms. researchgate.net The affinity is influenced by factors such as shape complementarity and electrostatic compatibility between the ligand and the binding site. nih.gov The development of peptide-based inhibitors has shown that modulating these factors can significantly alter binding affinity. nih.gov

Cellular Signaling Pathway Modulation

This compound and its structural analogs have been investigated for their ability to modulate key cellular signaling pathways implicated in various diseases.

Inhibition of PI3K/AKT Signaling Pathway in Cancer Cells

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its over-activation is a common feature in many cancers. nih.govresearchgate.net Inhibition of this pathway is a major focus of cancer drug discovery. researchgate.net Several small molecule inhibitors targeting different nodes of the PI3K/AKT pathway have been developed. nih.gov

Benzamide derivatives have been explored as potential inhibitors of this pathway. For instance, 4-aminopyrimidine (B60600) analogs have been identified as potent dual inhibitors of p70S6K and Akt, key components of the PI3K/AKT pathway. researchgate.net The ability of these compounds to inhibit the pathway can lead to reduced tumor growth. researchgate.net Although direct evidence for this compound is limited, its structural features suggest that it could potentially interact with kinases in the PI3K/AKT pathway, thereby modulating their activity. The hyper-activation of this pathway is linked to drug resistance, and its inhibition can enhance the efficacy of other cancer therapies. nih.gov

Suppression of IRF3 and NF-κB Activation in Viral Infections

Interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB) are key transcription factors in the innate immune response to viral infections. nih.gov Upon viral recognition, these factors become activated and induce the expression of type I interferons and other pro-inflammatory cytokines. nih.gov A study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which are structurally very similar to this compound, demonstrated potent inhibition of respiratory syncytial virus (RSV) replication. nih.gov

These compounds were found to suppress RSV-induced activation of both IRF3 and NF-κB. nih.gov Specifically, they decreased the phosphorylation of IRF3 at serine 396 and the phosphorylation of the p65 subunit of NF-κB at serine 536. nih.gov This suppression of IRF3 and NF-κB activation was observed to be independent of viral entry, suggesting a direct impact on the signaling cascade. nih.gov

Table 2: Effects of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues on Viral-Induced Signaling Data from a study on close structural analogs of this compound.

| Compound Activity | Target Pathway | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of viral replication | RSV Replication | Potent suppression | nih.gov |

| Suppression of transcription factor activation | IRF3 Activation | Dramatic suppression | nih.gov |

| Suppression of transcription factor activation | NF-κB Activation | Dramatic suppression | nih.gov |

| Inhibition of phosphorylation | IRF3 (Serine 396) | Decreased phosphorylation | nih.gov |

| Inhibition of phosphorylation | p65 (Serine 536) | Decreased phosphorylation | nih.gov |

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 2 Hydroxybenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of N-(4-aminophenyl)-2-hydroxybenzamide is highly sensitive to modifications of its core structure. Alterations to the phenolic hydroxyl group, substitutions on the aromatic rings, and changes to the amino group can dramatically influence the compound's efficacy, selectivity, and cytotoxicity.

Role of Phenolic Hydroxyl Group in Bioactivity

The phenolic hydroxyl (-OH) group on the salicylamide (B354443) ring is a cornerstone of the biological activity in this class of compounds. Research on structurally related molecules, such as niclosamide (B1684120), consistently demonstrates that this group is essential for their pharmacological effects. Studies have shown that the hydrogen of the phenolic hydroxyl can participate in crucial hydrogen bonding interactions, while the oxygen atom's lone electron pairs can act as a hydrogen bond acceptor. nih.gov

Modification or removal of this hydroxyl group often leads to a significant loss of activity. For instance, in studies of niclosamide analogs, methylation of the phenolic group, which converts it to a methoxy (B1213986) ether, resulted in a complete loss of its ability to potentiate the effects of the antibiotic colistin. nih.gov This highlights the indispensable nature of the free hydroxyl group for this particular biological action. The antioxidant and antiproliferative activities of other natural phenolic compounds have also been shown to rely heavily on the presence of their hydroxyl groups. pjmhsonline.com These findings strongly suggest that the 2-hydroxy moiety of this compound is a key pharmacophoric feature, likely involved in binding to target proteins.

Influence of Halogen Substitutions on Efficacy and Selectivity

The strategic placement of halogen atoms on the benzamide (B126) and aniline (B41778) rings is a common and effective method for modulating the biological activity of this compound derivatives. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets.

In a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues developed as inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV), the presence of chlorine atoms was integral to their potency. nih.govnih.gov For example, niclosamide, which contains a chlorine atom at the 5-position of the salicylamide ring and a nitro group and a chlorine atom on the aniline ring, is a potent antiviral agent but suffers from high cytotoxicity. nih.gov By synthesizing analogues with different substitution patterns, researchers have been able to create compounds with improved selectivity. For instance, compound 15 (from the cited study), an N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivative, showed potent anti-HAdV activity (IC₅₀ = 0.27 μM) and significantly lower cytotoxicity (CC₅₀ = 156.8 μM) compared to niclosamide. nih.gov

Further studies on niclosamide derivatives for anticancer activity revealed that substitutions with electron-withdrawing groups like trifluoromethyl (CF₃) and additional halogens could enhance cytotoxicity against specific cancer cell lines. nih.gov The compound N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide demonstrated the most significant cytotoxicity against HL-60 leukemia cells, while 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide was highly active in disrupting the mitochondrial transmembrane potential. nih.gov This indicates that the number, position, and type of halogen substituent can be fine-tuned to achieve desired biological outcomes.

Table 1: Impact of Halogen and Other Substitutions on Antiviral Activity and Cytotoxicity of this compound Analogues Data extracted from studies on related substituted salicylamides.

| Compound | R1 (Salicylamide Ring) | R2 (Aniline Ring) | Biological Activity | IC₅₀ / Titer Reduction | CC₅₀ (μM) | Source |

| Niclosamide | 5-Cl | 2'-Cl, 4'-NO₂ | Anti-RSV | 1.47 log reduction | ~24% death at 10 μM | nih.gov |

| Analogue 15 | 5-Cl | 2'-Cl, 4'-NH₂ (with N-alkylation) | Anti-HAdV | 0.27 µM | 156.8 | nih.gov |

| Analogue 11 | 5-Cl | 2'-Cl, 4'-NH-propyl | Anti-RSV | ~1.8 log reduction | 69.7 | nih.gov |

| Analogue 12 | 5-Cl | 2'-Cl, 4'-NH-isopropyl | Anti-RSV | ~1.8 log reduction | 82.7 | nih.gov |

Effects of Amino and Other Substituents on Cytotoxicity

The amino group on the aniline ring is another critical site for modification that significantly impacts cytotoxicity and biological activity. Direct substitution on this amino group can lead to varied outcomes.

In one study, replacing the 4'-amino group of a salicylamide scaffold with an acetamide (B32628) group resulted in a complete loss of antiviral potency against RSV. nih.gov Conversely, N-alkylation of the 4'-amino group led to a series of derivatives with potent anti-RSV activity and, importantly, low cytotoxicity. nih.gov Specifically, compounds with n-propyl, isopropyl, and 1-methylcyclohexyl groups attached to the nitrogen atom exhibited a significant reduction in viral titer while maintaining high cell viability. nih.gov

In the context of anticancer research, a series of N-(2-amino-5-substituted phenyl)benzamides were evaluated for their inhibition of histone deacetylase 2 (HDAC2) and their cytotoxicity in HCT116 cancer cells. nih.gov The presence and substitution pattern of the amino group were found to be crucial for activity. Another study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) found it to be preferentially active against slowly growing tumors, with its toxicity profile varying across different animal models. nih.gov These results underscore that modifications to the amino substituent are a powerful tool for tuning the therapeutic index of these compounds, allowing for the separation of desired biological activity from unwanted cytotoxicity.

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial step in understanding the SAR of a compound series and in guiding the design of new, more potent inhibitors. For N-(2-aminophenyl)benzamide derivatives, pharmacophore models have been developed, particularly in the context of their activity as HDAC inhibitors. nih.govsphinxsai.com

A typical pharmacophore model for this class of compounds consists of several key features:

One hydrogen bond acceptor (HBA): This feature is often associated with the carbonyl oxygen of the amide linkage.

One hydrogen bond donor (HBD): The amide N-H group and the phenolic -OH group are primary candidates for this role.

One hydrophobic (HYP) feature.

One ring aromatic (RA) feature. nih.gov

These models suggest that the molecule orients itself within a target's binding site to satisfy these interactions. The benzamide core acts as a rigid scaffold, positioning the key interactive groups—the phenolic hydroxyl, the amide linkage, and the substituted phenyl rings—in a specific three-dimensional arrangement. nih.govsphinxsai.com The aniline ring often binds in a pocket where its substituents can be optimized to enhance affinity and selectivity. For instance, in HDAC2 inhibitors, the 2-aminophenyl group is known to interact with a zinc ion in the enzyme's active site. sphinxsai.com Optimization efforts focus on modifying the substituents on the aromatic rings to better fit the hydrophobic pockets and form additional favorable interactions within the target protein.

Comparative SAR Analysis with Niclosamide and Other Benzamide Analogues

This compound is a close structural analogue of the well-known anthelmintic drug niclosamide. A comparative analysis of their SAR profiles provides valuable insights into how subtle structural changes can lead to significant differences in biological activity and toxicity.

Niclosamide (N-(2'-chloro-4'-nitrophenyl)-5-chlorosalicylamide) is a potent agent with a broad spectrum of activity, including antiviral, antibacterial, and anticancer effects. nih.govnih.gov However, its clinical utility is often hampered by its poor bioavailability and significant cytotoxicity. nih.govnih.gov The primary structural differences are at the 5-position of the salicylamide ring (Cl in niclosamide) and the substituents on the aniline ring (2'-Cl and 4'-NO₂ in niclosamide vs. 4'-NH₂ in this compound).

Key SAR findings from comparative studies include:

The 4'-Nitro Group: The electron-withdrawing nitro group in niclosamide is crucial for some of its activities but also contributes to its toxicity. Replacing the 4'-nitro group with a 4'-amino group (as in the parent compound of this article) or other moieties can dramatically alter the compound's profile. In several studies, this replacement led to derivatives with significantly lower cytotoxicity and improved selectivity indexes. nih.govnih.gov For example, while niclosamide reduced RSV titer by 1.47 log, it also caused 24% cell death at the tested concentration, whereas many of its 4'-amino analogues were highly potent with minimal cytotoxicity. nih.gov

The 5-Position Substituent: The 5-chloro substituent on the salicylamide ring of niclosamide is generally considered important for potency. Many active analogues retain this feature. nih.govnih.govnih.gov

Aniline Ring Substitution: Modifying the aniline ring of niclosamide has been a fruitful strategy. Replacing the 4'-nitro group with an azide (B81097) or an amine was shown to retain synergistic activity with colistin, while further modifying the amine abolished this effect. nih.gov In anticancer studies, replacing the 2'-chloro-4'-nitrophenyl moiety of niclosamide with other substituted phenyl rings, such as 3,5-bis(trifluoromethyl)phenyl, led to compounds with potent, albeit different, cytotoxicity profiles. nih.govresearchgate.net

These comparative analyses demonstrate a clear path for optimizing the benzamide scaffold. By replacing the nitro group of niclosamide with an amino group and further modifying this and other positions, it is possible to develop analogues like this compound derivatives that retain potent biological activity while exhibiting a superior safety profile.

Advanced Applications in Chemical Biology and Materials Science

Utilization as Building Blocks in Organic Synthesis

In organic synthesis, molecules that serve as "building blocks" are fundamental components used for the modular construction of more complex molecular architectures. rsc.orgnih.gov N-(4-aminophenyl)-2-hydroxybenzamide is a prime example of such a building block, primarily due to its nature as an aromatic diamine analogue. The primary amine on the phenyl ring is a nucleophilic site readily available for a variety of chemical transformations.

One of the most significant applications of aromatic diamines is in the synthesis of high-performance polymers like aromatic polyamides (aramids) and polyimides. researchgate.net These polymers are known for their exceptional thermal stability and mechanical strength. The synthesis typically involves a polycondensation reaction where the diamine monomer is reacted with a comonomer containing two carboxylic acid groups (or their more reactive derivatives, like diacid chlorides).

In the case of this compound, the p-amino group can react with diacid chlorides to form a polyamide chain. The general scheme for such a polymerization is as follows:

n H₂N-Ar¹-NH₂ + n ClOC-Ar²-COCl → [-HN-Ar¹-NH-OC-Ar²-CO-]n + 2n HCl

The presence of the 2-hydroxybenzamide side group influences the properties of the resulting polymer by introducing the potential for strong intra- and intermolecular hydrogen bonds. This can enhance the rigidity and thermal stability of the polymer. Furthermore, this side group can improve the solubility of the otherwise rigid polymer backbone in organic solvents, which is a critical factor for processing and film casting. sonar.ch The development of soluble, high-performance polymers is a key area of materials research, and using functionalized building blocks like this compound is a strategic approach to achieving these properties. klinger-lab.demdpi.com

Role in Materials Science Research

The structural features of this compound make it an attractive candidate for creating functional materials, particularly in the field of electroactive polymers. rsc.org

Electrochromic materials are substances that can change their color reversibly when a voltage is applied. researchgate.net This property makes them highly valuable for applications such as smart windows, low-energy displays, and rearview mirrors that automatically dim. rsc.orgresearchgate.net A major class of organic electrochromic materials is based on polymers containing triphenylamine (B166846) (TPA) units. rsc.org These polymers are electrochemically active, meaning they can be reversibly oxidized and reduced.

The core structure of this compound contains an N,N'-disubstituted p-phenylenediamine (B122844) scaffold, which is a component of many electroactive systems. By participating in polymerization reactions, it can be incorporated into polymer backbones to create new electrochromic materials. For instance, it can be polymerized with various aromatic dianhydrides or dicarboxylic acids to synthesize electroactive polyamides and poly(amide-imide)s. researchgate.net

The electrochromism in these polymers arises from the stable radical cations formed upon electrochemical oxidation of the nitrogen atoms. This oxidation process alters the electronic structure of the polymer, causing a change in its light absorption spectrum and, consequently, its color. A typical polymer film may switch from a transparent or pale yellow neutral state to green and blue oxidized states. researchwithrowan.com The stability of these redox states is crucial for the material's durability and long-term performance.

The research findings on related electrochromic polyamides synthesized from similar aromatic diamine building blocks provide insight into the potential performance of polymers derived from this compound.

| Property | Typical Value for Aromatic Polyamide/Polyimide Films | Reference |

| Neutral State Color | Colorless or Pale Yellow | researchwithrowan.com |

| Oxidized State Colors | Green, Blue | researchwithrowan.com |

| Switching Mechanism | Reversible electrochemical oxidation/reduction | rsc.org |

| Application | Smart Windows, Displays, Mirrors | rsc.orgresearchgate.net |

Application as Fluorescent Probes in Biological Imaging

While the direct use of this compound as a fluorescent probe for biological imaging is not extensively documented, its chemical structure suggests significant potential in this field. The 2-hydroxybenzamide (salicylamide) portion of the molecule is a known fluorophore. Salicylamide (B354443) and its derivatives are known to exhibit antiviral properties, highlighting their biological relevance. nih.gov

The fluorescence of salicylates often involves a process called excited-state intramolecular proton transfer (ESIPT). In this mechanism, upon absorption of light, a proton is transferred from the hydroxyl group to the carbonyl oxygen, creating an excited-state tautomer that then emits light (fluoresces) at a longer wavelength. This large shift between absorption and emission (Stokes shift) is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal detection.

Research has shown that derivatives of salicylaldehyde (B1680747), a closely related compound, can act as "turn-on" fluorescent sensors. nih.gov For example, probes have been designed to detect specific ions like cyanide; the binding of the ion to the salicylaldehyde receptor triggers a significant increase in fluorescence intensity, allowing for sensitive detection. nih.gov

It is plausible that this compound could be developed into a similar sensor. The aminophenyl group could serve as a reactive handle for conjugation to biomolecules or as a site for attaching a specific receptor, while the salicylamide core would function as the fluorescent reporter.

Table of Photophysical Properties for a Representative Salicylaldehyde-based Cyanide Sensor

| Parameter | Value | Reference |

|---|---|---|

| Fluorogenic Unit | Diphenylacetylene | nih.gov |

| Receptor | Salicylaldehyde | nih.gov |

| Sensing Mechanism | Fluorescence "Turn-On" | nih.gov |

| Detection Limit (in aqueous media) | 1.6 µM | nih.gov |

| Application | Naked-eye detection of cyanide on paper strips | nih.gov |

Precursor in Beta-Lactam Antibiotics Synthesis

Beta-lactam (β-lactam) antibiotics, including penicillins and cephalosporins, are a cornerstone of modern medicine, characterized by the four-membered azetidin-2-one (B1220530) ring in their structure. nih.gov The development of new synthetic routes to functionalized β-lactams is a continuing goal in medicinal chemistry to combat antibiotic resistance. nih.gov

One of the most famous methods for constructing the β-lactam ring is the Staudinger synthesis, which classically involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. A related and powerful transformation is the Staudinger ligation, a bioorthogonal reaction that first forms a phosphazide (B1677712) from an azide (B81097) and a phosphine (B1218219), which can then be engineered to form an amide bond. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org

This compound can be envisioned as a potential precursor for β-lactam synthesis through a pathway involving the Staudinger reaction. A hypothetical route could proceed as follows:

Azide Formation: The primary amino group (-NH₂) of this compound can be converted into an azide group (-N₃). This is a standard transformation in organic chemistry, typically achieved through diazotization with nitrous acid to form a diazonium salt, followed by substitution with an azide salt (e.g., sodium azide).

Staudinger Reaction/Ligation: The resulting azide derivative can then be used in a Staudinger-type reaction. Reaction with a phosphine (like triphenylphosphine) would form an aza-ylide (or iminophosphorane). organic-chemistry.org This intermediate is highly reactive and can be trapped with a suitable electrophile, such as an ester, in an intramolecular fashion to close the four-membered ring, a process known as a traceless Staudinger ligation. nih.govnih.gov

This synthetic potential allows for the incorporation of the 2-hydroxybenzamidophenyl moiety as a substituent on the β-lactam ring, potentially leading to novel antibiotic candidates with unique biological activities.

Future Directions and Translational Research Perspectives

Rational Design of Novel Analogues for Enhanced Bioactivity

The rational design of new analogues based on the N-(4-aminophenyl)-2-hydroxybenzamide core structure is a key strategy for enhancing biological activity and optimizing pharmacokinetic profiles. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications to the molecule.

Research has demonstrated that strategic substitutions on the benzamide (B126) scaffold can yield compounds with potent and selective inhibitory activities against various biological targets. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides has led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial player in cancer angiogenesis. researchgate.net In one study, modifications of the parent structure resulted in analogues with significant inhibitory concentrations (IC₅₀) against different kinases. For example, compound 4b, an analogue, was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 0.136 µM. researchgate.net

Similarly, the design of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides has produced a novel class of Histone Deacetylase (HDAC) inhibitors. nih.gov These compounds have shown the ability to inhibit HDAC1 at sub-micromolar concentrations, leading to the upregulation of tumor suppressor genes and the inhibition of cancer cell proliferation. nih.gov For example, the introduction of a nitrogen mustard group to a related benzamide structure, CI994, resulted in a molecule, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), with potent class I HDAC inhibitory activity. frontiersin.orgnih.gov

Furthermore, the development of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has yielded potent inhibitors of human adenovirus (HAdV). nih.gov By modifying the lead compound niclosamide (B1684120), researchers developed derivatives with improved antiviral activity and significantly lower cytotoxicity. nih.gov Compound 15 from this series demonstrated an impressive IC₅₀ of 0.27 μM against HAdV. nih.gov

These examples underscore the power of rational design in creating analogues with tailored bioactivities. Future efforts will likely focus on hybridizing the benzamide scaffold with other pharmacophores to develop "co-drugs" with synergistic effects, such as combining a dihydropteroate (B1496061) synthase (DHPS) inhibitor with a COX-2 inhibitor scaffold. nih.gov

Table 1: Bioactivity of Selected this compound Analogues

| Compound/Analogue | Target | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| Analogue 4b | VEGFR-2 | 0.136 µM | researchgate.net |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | frontiersin.orgnih.gov |

| Analogue 15 | Human Adenovirus (HAdV) | 0.27 µM | nih.gov |

| N'-(benzoyloxy)benzamide | Tyrosinase | 2.5 µM | researchgate.net |

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process for benzamide derivatives. This integrated approach accelerates the identification and optimization of lead compounds by predicting their biological activities and pharmacokinetic properties before synthesis. nih.gov

Computational (In Silico) Approaches:

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand within the active site of a target protein. Docking studies have been instrumental in understanding the interactions between benzamide derivatives and enzymes like tyrosinase and HDACs. researchgate.netresearchgate.net For instance, docking analysis of N′-(benzoyloxy)benzamide revealed negative binding free energy values, indicating strong and favorable interactions with oxy-tyrosinase, which correlated with its potent inhibitory activity observed experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of newly designed analogues. nih.gov